Compound Description: 1632 is a small molecule inhibitor of the LIN28 protein. [, , ] This inhibition rescues let-7 microRNA processing, which is typically suppressed by LIN28 in certain cancers. [, ] This rescue, in turn, induces differentiation of mouse embryonic stem cells and reduces tumor-sphere formation. []
Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The differences lie in the substitutions at the 3 and 6 positions of the pyridazine ring.
Compound Description: Compound 12 is a potent and selective tankyrase (TNKS) inhibitor exhibiting low nanomolar activity. [] Crystallographic analysis has revealed that it functions as a nicotinamide adenine dinucleotide (NAD) isostere. []
Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The key difference lies in the position of the amine substituent on the pyridazine ring (position 8 vs. position 6) and the nature of the substituents at the 3 and 6/8 positions.
Compound Description: Compound 3 displays potent anticonvulsant activity with an ED50 value of 13.6 mg/kg and a protective index (PI) of 7.2 in the maximal electroshock (MES) test. [, ]
Relevance: This compound belongs to the broader category of pyrido[3,2-d]pyridazine derivatives, which are structurally related to the [, , ]triazolo[4,3-b]pyridazine scaffold found in 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The presence of a [, , ]triazolo ring fused to the pyrido[3,2-d]pyridazine core further strengthens the structural similarity.
Compound Description: Compound 19 exhibits significant anticonvulsant activity in the MES test, with a PI value of 13.4. Notably, it is considered safer than the marketed drug carbamazepine due to its lower neurotoxicity. [, ]
Compound Description: Compound 1 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, frequently dysregulated in cancer. [] It displays favorable pharmacokinetic properties in preclinical models but exhibits high in vitro NADPH-dependent covalent binding to microsomal proteins, suggesting potential toxicity issues. []
Relevance: Compound 1 shares the central [, , ]triazolo[4,3-b]pyridazine core structure with 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The presence of this shared scaffold, despite differences in the substituents, highlights a structural connection between these two compounds.
Compound Description: Developed as a potential improvement upon Compound 1, Compound 2 aimed to reduce bioactivation and potential toxicity. [] While it exhibited a shift in metabolic transformation towards the naphthyridine ring alkoxy substituent, it still showed glutathione conjugation and high covalent binding in vitro and in vivo. []
Relevance: Similar to Compound 1, Compound 2 also shares the central [, , ]triazolo[4,3-b]pyridazine core structure with 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, making it structurally related despite the different substituent groups present.
Compound Description: This compound is a known inhibitor of c-Met kinase, as evidenced by its X-ray crystal structure in complex with the kinase. []
Relevance: This compound shares the central [, , ]triazolo[4,3-b]pyridazine core structure with 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, making it structurally related despite the different substituent groups present.
Compound Description: RL142 exhibits anti-inflammatory activity. [] Crystallographic studies have provided insights into its molecular conformation. []
Relevance: This compound, while structurally distinct, highlights the pharmacological relevance of compounds containing the [, , ]triazolo moiety. This shared structural feature with 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine suggests potential overlapping chemical space and potential for similar biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.